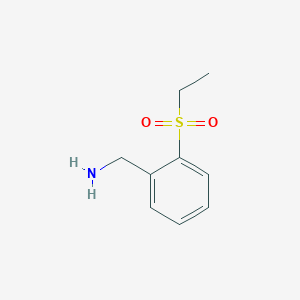

4-(苄氧基)-2-甲氧基苯甲腈

货号 B1344258

CAS 编号:

719274-37-0

分子量: 239.27 g/mol

InChI 键: VLNZEGSKTAONOT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

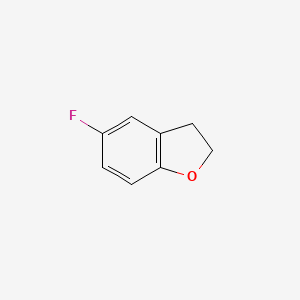

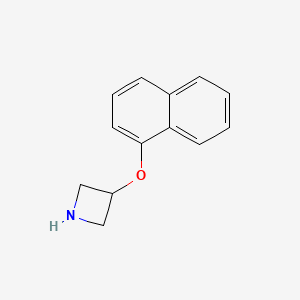

“4-(Benzyloxy)-2-methoxybenzonitrile” is a chemical compound. Based on its name, it likely contains a benzyloxy group and a methoxy group attached to a benzonitrile .

Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-2-methoxybenzonitrile” were not found, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-2-methoxybenzonitrile” can be inferred from its name. It likely contains a benzonitrile core with a benzyloxy group and a methoxy group attached .科学研究应用

合成和化学应用

4-(苄氧基)-2-甲氧基苯甲腈在合成各种复杂分子中起着关键作用。例如:

- 抗肿瘤活性:它参与合成显示抗肿瘤活性的新型4-氨基喹唑啉衍生物。这些衍生物对特定细胞增殖具有显著的抑制作用,突显了该化合物在癌症研究和治疗中的潜力 (Li, 2015)。

- 电化学应用:该化合物在成对电合成中发挥作用,特别是在相关化合物的电氧化氰化中。研究强调了其在提高产率和理解电化学过程中的反应机制方面的实用性 (Cao et al., 2019)。

- 酪氨酸酶抑制:一些衍生物表现出酪氨酸酶抑制活性,这在理解黑色素形成机制以及与黑色素过度生成相关疾病的潜在治疗途径中至关重要 (Nihei & Kubo, 2019)。

光物理和催化性质

该化合物的衍生物在光诱导反应和催化中展示出独特的性质,例如:

- 溶剂致色性研究:该化合物的衍生物已被研究其吸收和发射光谱,表明在染料敏化太阳能电池或光动力疗法中具有潜在应用 (Raghavendra et al., 2015)。

- 光催化氧化:其衍生物在光催化氧化反应中也具有重要意义,展示了它们在绿色化学和环境修复过程中的潜力 (Higashimoto et al., 2009)。

其他应用

在各个领域中的进一步应用包括:

- 材料科学:4-(苄氧基)-2-甲氧基苯甲腈的衍生物用于合成新型聚酰胺,表明其在开发具有潜在应用的新材料方面的作用 (Hsiao et al., 2000)。

- 农业化学:它还被用于苯甲腈除草剂的生物转化研究中,展示了其在农业和环境科学中的相关性 (Veselá等,2012)。

安全和危害

未来方向

属性

IUPAC Name |

2-methoxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNZEGSKTAONOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626675 | |

| Record name | 4-(Benzyloxy)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-methoxybenzonitrile | |

CAS RN |

719274-37-0 | |

| Record name | 4-(Benzyloxy)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 4-benzyloxy-2-hydroxybenzonitrile (1-A, WO 00/69841) (7.95 g, 35.3 mmol) and iodomethane (5.43 mL, 87.2 mmol) in DMF (90 mL) cooled to −5° was added all at once sodium hydride (60% dispersion, 2.17 g, 54.2 mmol). The mixture was stirred for 30 min, warmed to room temperature and stirred for an additional 2 h. Most of the DMF was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The aqueous phase was extracted three times with ethyl acetate. The combined organic phases were washed with water and saturated brine and dried (MgSO4). The residue after removal of the solvent in vacuo was triturated with hexane and chromatographed on silica gel with hexanes-CH2Cl2 (2:3) to give 4-benzyloxy-2-methoxybenzonitrile (1-B). MS: m/z 240 (M+1); 1H NMR (500 MHz, CDCl3): δ 7.47 (d, 1H, J=8.4 Hz), 7.36-7.45 (m, 5H), 6.58 (dd, 1H, J=2.3, 8.4 Hz), 6.57 (d, 1H, J=2.3 Hz), 5.10 (s, 2H), 3.88 (s, 3H) ppm.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)